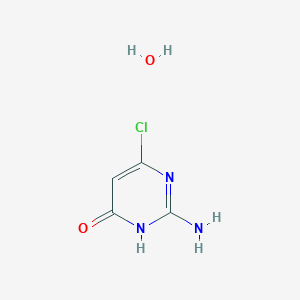

2-Amino-6-chloropyrimidin-4-ol hydrate

描述

Anhydrous vs. Hydrate Forms

The anhydrous analogue (CAS 1194-21-4, $$ \text{C}4\text{H}4\text{ClN}_3\text{O} $$) lacks water-mediated H-bonds, resulting in a denser crystal lattice ($$ \rho = 1.6 \, \text{g/cm}^3 $$) compared to the hydrate ($$ \rho = 1.4 \, \text{g/cm}^3 $$). The absence of water reduces the number of H-bond acceptors, leading to shorter N–H···N contacts ($$ 2.67 \, \text{Å} $$).

Chloro vs. Methoxy Substitutions

Replacing the chloro group with methoxy (e.g., 2-amino-4-chloro-6-methoxypyrimidine) introduces steric bulk and alters H-bonding capacity. The methoxy oxygen forms weaker C–H···O interactions ($$ 3.12 \, \text{Å} $$) compared to the strong N–H···Cl ($$ 3.28 \, \text{Å} $$) bonds in the chloro derivative.

Tautomeric Flexibility

Compared to 6-chloroisocytosine, which exists predominantly in the keto form, this compound exhibits greater tautomeric diversity due to water-assisted proton transfer. This flexibility impacts solubility and melting behavior, with the hydrate decomposing at $$ 252^\circ \text{C} $$ versus $$ 413^\circ \text{C} $$ for anhydrous forms.

Table 2: Structural Comparison of Pyrimidine Derivatives

| Compound | H-Bond Donors | H-Bond Acceptors | Melting Point (°C) |

|---|---|---|---|

| This compound | 3 | 4 | 252 (dec.) |

| 2-Amino-6-chloropyrimidin-4-ol (anhydrous) | 2 | 3 | 413 |

| 6-Chloroisocytosine | 2 | 3 | 285 |

| 2-Amino-4-chloro-6-methoxypyrimidine | 2 | 4 | 198 |

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-4-chloro-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O.H2O/c5-2-1-3(9)8-4(6)7-2;/h1H,(H3,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQIJULVUFJCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(NC1=O)N)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40512753 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

410530-71-1, 1194-21-4, 206658-81-3 | |

| Record name | 2-Amino-6-chloropyrimidin-4(1H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40512753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-6-chloropyrimidin-4-ol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Principal Preparation Routes

The synthesis of 2-Amino-6-chloropyrimidin-4-ol hydrate primarily involves chlorination of 2,4-diamino-6-hydroxypyrimidine or closely related precursors using phosphorus oxychloride (POCl3) as the chlorinating agent, followed by quenching, neutralization, and purification steps.

Detailed Preparation Method from Patent CN113754592A (2021)

This patent outlines an optimized industrial method for preparing 2,4-diamino-6-chloropyrimidine , which is closely related to this compound, with specific steps that can be adapted for the hydrate form.

Stepwise Process:

| Step | Description | Conditions & Notes |

|---|---|---|

| S1 | React 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride to form 2,4-di(dichlorophosphoryl) amino-6-chloropyrimidine. | Temperature: 90–110 °C (optimal 105 °C), reaction time: 4–8 h (optimal 6 h). Weight ratio of starting material to POCl3: 3.5–5:1 (optimal 3.5:1). Excess POCl3 is distilled off and recycled. |

| S2 | Quench reaction mixture with alcohol (C1–C4 lower alcohols or benzyl alcohol; ethanol preferred). Add a dispersing agent to aid separation. | Quenching temperature: 0–40 °C. Alcohol to POCl3 molar ratio: 3–5:1. Dispersing agent volume ratio to phosphate ester: 8–10:1. Dispersants include methanol, ethanol, benzyl alcohol, isopropanol, diethyl ether, ethyl acetate, acetone, acetonitrile. |

| S3 | Neutralize the hydrochloride salt formed with purified water and ammonia water (pH 6–7), extract with ethyl acetate, concentrate to obtain the product. | Filtration temperature: -20 °C to 30 °C. Neutralization ensures conversion to free base form. |

Advantages:

- Safer quenching using alcohol instead of water.

- High recovery rate of product (70–82%).

- Recyclable POCl3 and phosphate esters reduce cost.

- Suitable for industrial-scale production with improved yield and safety.

Alternative Preparation from US Patent US5698695A (1997)

This patent describes an improved process for synthesizing 2-amino-4,6-dichloropyrimidine , which shares similarities in preparation methods and reagents.

Key Features:

- React 2-amino-4,6-dihydroxypyrimidine with POCl3 in the presence of an acid-removing agent such as N,N-dimethylaniline.

- Reaction temperature: 40–90 °C (preferably 55–68 °C).

- Molar ratio of POCl3 to starting material: 2.8–5:1 (preferably 3.4–4.2:1).

- Molar ratio of acid-removing agent to starting material: 1.7–2.5:1.

- No need for reflux or large excess of POCl3.

- No inert solvent required, simplifying purification and reducing waste.

Benefits:

- Improved yield and shorter reaction time compared to prior art.

- Reduced use of corrosive POCl3.

- Simplified process without solvent recycling.

Research Findings and Reaction Optimization

Recent research articles (e.g., from ACS publications) describe the use of 2-amino-4,6-dichloropyrimidine derivatives in further synthesis, implying the availability of high-purity intermediates prepared by the above methods.

- Typical purification involves extraction with ethyl acetate and chromatographic techniques.

- Microwave-assisted heating and controlled pH adjustment improve reaction efficiency.

- Use of triethylamine or ammonia water for neutralization is common.

- Reaction monitoring by LCMS ensures complete conversion.

Summary Table of Preparation Parameters

| Parameter | CN Patent Method (2021) | US Patent Method (1997) |

|---|---|---|

| Starting Material | 2,4-diamino-6-hydroxypyrimidine | 2-amino-4,6-dihydroxypyrimidine |

| Chlorinating Agent | Phosphorus oxychloride (POCl3) | Phosphorus oxychloride (POCl3) |

| Acid-Removing Agent | None specified (quenching with alcohol) | N,N-dimethylaniline or similar amine base |

| Reaction Temperature | 90–110 °C (optimal 105 °C) | 40–90 °C (optimal 55–68 °C) |

| Reaction Time | 4–8 hours (optimal 6 hours) | Not explicitly stated; shorter than prior methods |

| Quenching Agent | Alcohol (ethanol preferred) | Not applicable (acid scavenger used) |

| Yield | 70–82% | Improved over prior art (exact yield not specified) |

| Purification | Neutralization with ammonia, extraction with ethyl acetate | Extraction and no solvent recycling required |

| Industrial Suitability | High, with recyclable reagents | High, simplified process without solvent |

Notes on Hydrate Formation

- The hydrate form of 2-Amino-6-chloropyrimidin-4-ol is typically obtained by crystallization from aqueous or alcoholic solvents during purification.

- Careful control of drying conditions preserves the hydrate structure.

- Hydrate stability impacts storage and handling.

化学反应分析

Types of Reactions

2-Amino-6-chloropyrimidin-4-ol hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 2-amino-6-chloropyrimidin-4-ol hydrate as a selective inhibitor of Bruton's tyrosine kinase (Btk), which plays a critical role in several cancers and autoimmune diseases. The inhibition of Btk can lead to therapeutic benefits in conditions such as rheumatoid arthritis and systemic lupus erythematosus, as well as in various lymphomas that express Btk .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Research indicates that modifications to the pyrimidine structure can enhance solubility and bioactivity, making it a candidate for further development as an antimicrobial agent .

Synthesis and Chemical Properties

2.1 Synthesis Methods

The synthesis of this compound typically involves the reaction of 4,6-dichloropyrimidine with sodium hydroxide, resulting in high yields (up to 90%) under reflux conditions . The following table summarizes key synthesis parameters:

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Reaction with sodium hydroxide | 86 | Reflux for 5 hours |

| Heating with sodium hydroxide and acid | 90 | Reflux in aqueous solution |

2.2 Chemical Properties

The molecular formula for this compound is C₄H₆ClN₃O₂, with a molecular weight of approximately 151.56 g/mol. The compound is classified under various chemical identifiers, including CAS number 1194-21-4 .

Case Studies and Research Findings

3.1 Case Study: Inhibition of Btk

A notable study demonstrated that derivatives of this compound exhibited significant inhibition of Btk activity in vitro, suggesting potential as therapeutic agents for Btk-related diseases . Further investigation into the structure-activity relationship (SAR) revealed that modifications at specific positions on the pyrimidine ring could enhance efficacy.

3.2 Case Study: Antimicrobial Efficacy

Another research effort focused on modifying the compound to improve its activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives maintained or enhanced activity while improving solubility—critical for effective drug formulation .

作用机制

The mechanism of action of 2-Amino-6-chloropyrimidin-4-ol hydrate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of DNA topoisomerase, an enzyme involved in DNA replication and repair .

相似化合物的比较

Chemical Identity :

- IUPAC Name: 2-Amino-6-chloropyrimidin-4-ol hydrate

- Synonyms: 2-Amino-6-chloro-4(1H)-pyrimidinone, 2-Amino-6-chloro-4-pyrimidinol hydrate .

- CAS Number : 410530-71-1 .

- Molecular Formula : C₄H₆ClN₃O₂ .

- Molecular Weight : 163.56 g/mol .

Structural Features: The compound consists of a pyrimidine ring substituted with an amino group (-NH₂) at position 2, a chlorine atom (-Cl) at position 6, and a hydroxyl group (-OH) at position 4. The hydrate form indicates the presence of water molecules in the crystalline structure .

Comparison with Structurally Similar Pyrimidine Derivatives

4-Amino-6-Arylpyrimidines

Key Differences :

- Substitution Pattern : The 6-position is substituted with aryl groups (e.g., phenyl, substituted phenyl) instead of chlorine.

- Synthetic Route: Synthesized via nickel-catalyzed electrochemical cross-coupling between 4-amino-6-chloropyrimidines and aryl halides (Scheme 1, ).

- Reactivity : Aryl substituents enhance electronic diversity, improving binding affinity in medicinal chemistry applications.

Research Findings :

- Electrochemical coupling efficiency is highly dependent on substituent electronic properties. For example, electron-withdrawing aryl groups accelerate reaction rates compared to electron-donating groups .

- These derivatives are prioritized in drug discovery due to their modular synthesis and bioactivity .

2-Amino-5-Chloro-6-Methylpyrimidin-4-ol

Key Differences :

2-(3-Amino-1-Pyrrolidinyl)-5-Ethyl-6-Methyl-4-Pyrimidinol Hydrate

Key Differences :

- Substitution Pattern : Complex substituents, including pyrrolidinyl, ethyl, and methyl groups, attached to the pyrimidine core.

- Applications: Not explicitly stated, but structural complexity suggests use in specialized pharmaceuticals or agrochemicals .

Data Table: Structural and Functional Comparison

Research Insights and Trends

- Synthetic Advantages: The chlorine atom at position 6 in this compound acts as a leaving group, enabling cross-coupling reactions to introduce diverse aryl or alkyl groups .

- Hydrate Stability : The hydrate form may improve solubility in aqueous systems, advantageous in biological assays or formulation .

- Contrast with Methane Hydrates : Unlike methane hydrates (clathrate structures for gas storage ), this compound is a covalent hydrate, where water is integral to the crystal lattice.

生物活性

2-Amino-6-chloropyrimidin-4-ol hydrate, a pyrimidine derivative, has garnered attention for its diverse biological activities. This compound is characterized by an amino group at the 2-position and a chlorine atom at the 6-position of the pyrimidine ring, along with a hydroxyl group, which contributes to its unique properties and reactivity. This article explores its biological activities, mechanisms of action, synthesis methods, and applications in various fields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in antibiotic development. The compound may inhibit enzymes involved in nucleic acid metabolism, which is critical for bacterial growth and replication.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary findings suggest that it may act as an inhibitor of DNA topoisomerase, an enzyme crucial for DNA replication and repair. By inhibiting this enzyme, this compound could potentially impede cancer cell proliferation .

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and nucleic acids. It may inhibit or modify the activity of these targets, leading to observed biological effects. Notably, it has been suggested that the compound interacts with enzymes involved in nucleotide synthesis, which could have implications for cancer treatment and antibiotic development .

Synthesis Methods

Several methods have been developed for synthesizing this compound:

| Method | Yield | Conditions |

|---|---|---|

| Reflux with sodium hydroxide | 86% | In water for 5 hours |

| Reaction with acetic acid | Varies | Neutralization after reflux |

These methods allow for the production of the compound with varying degrees of purity and yield .

Study on Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated a concentration-dependent response, with higher concentrations leading to increased inhibition of bacterial growth.

Investigation into Anticancer Effects

In vitro studies exploring the anticancer effects revealed that treatment with this compound resulted in significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of DNA topoisomerase activity, leading to apoptosis in cancer cells .

Applications

The versatility of this compound makes it valuable across several fields:

Chemistry : Used as a building block for synthesizing more complex organic molecules.

Biology : Studied for potential biological activities, including antimicrobial and antiviral properties.

Medicine : Serves as an intermediate in synthesizing pharmaceutical compounds targeting nucleic acid synthesis.

Industry : Applied in producing dyes, agrochemicals, and other industrial chemicals.

常见问题

Q. What are the recommended storage conditions for 2-amino-6-chloropyrimidin-4-ol hydrate?

Store the compound in a cool, dry environment (<4°C) under inert gas (e.g., nitrogen) to prevent hydration/dehydration and degradation. Use airtight containers to minimize exposure to moisture, as hydrate stability is sensitive to humidity . For similar chloropyrimidines, avoid light and oxidizers due to potential photolytic or oxidative decomposition .

Q. What safety protocols should be followed when handling this compound?

- Use PPE: Lab coat, nitrile gloves, and safety goggles.

- Work in a fume hood to avoid inhalation of fine particles.

- Dispose of waste via licensed chemical disposal services, as chlorinated pyrimidines may generate toxic byproducts .

- For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent unintended reactions .

Q. How can the purity and identity of the compound be confirmed?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Purity ≥95% is typical for research-grade material .

- Melting Point : Compare observed mp (252°C, decomp.) to literature values .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) for structural validation; IR for hydroxyl and amine group identification .

Q. What synthetic routes are available for this compound?

A common method involves chlorination of 2-amino-4-hydroxypyrimidine using POCl₃ or SOCl₂ under reflux. Key steps:

- Dissolve precursor in anhydrous DMF.

- Add chlorinating agent (1:3 molar ratio) at 80–100°C for 6–8 hours.

- Quench with ice-water, filter, and recrystallize from ethanol/water .

Advanced Research Questions

Q. How can contradictions in reported CAS numbers (e.g., 206658-81-3 vs. 1194-65-6) be resolved?

Cross-reference authoritative databases (e.g., PubChem, Reaxys) and analyze batch-specific documentation from suppliers. Discrepancies may arise from:

- Variability in hydration states (e.g., monohydrate vs. hemihydrate).

- Registration errors in commercial catalogs. Validate via elemental analysis and X-ray crystallography .

Q. What methodologies are recommended for determining crystal structure?

- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/water). Use SHELX software (SHELXL for refinement, SHELXD for phase solution) .

- Hydrate Characterization : Perform TGA to quantify water content and DSC to identify dehydration transitions .

Q. How does hydrate saturation influence mechanical and chemical stability?

- Mechanical Stability : Hydrate saturation (Sh) increases lattice rigidity, as observed in triaxial compression tests (e.g., strain-hardening to strain-softening transitions under varying pore pressure) .

- Chemical Reactivity : Anhydrous forms may exhibit higher electrophilicity in substitution reactions due to reduced steric hindrance. Compare reactivity in controlled humidity chambers .

Q. How can conflicting data on hydrate decomposition kinetics be reconciled?

Replicate experiments under standardized conditions (e.g., 243K, 6.0MPa N₂) and monitor decomposition via in-situ Raman spectroscopy or synchrotron CT imaging. Variables like particle size and pore pressure significantly affect kinetics .

Q. What advanced spectroscopic techniques are used to study tautomerism in this compound?

Q. How does the compound’s hydrate form impact its role in multicomponent reactions (e.g., Suzuki coupling)?

The hydrate may act as a hydrogen-bond donor, facilitating catalyst activation. Compare yields in anhydrous vs. hydrated conditions using Pd(PPh₃)₄ and aryl boronic acids. Monitor reaction progress via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。